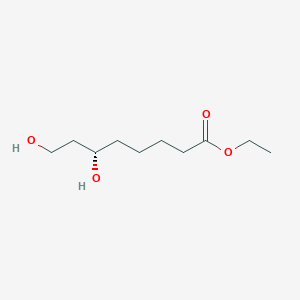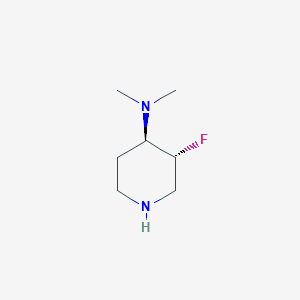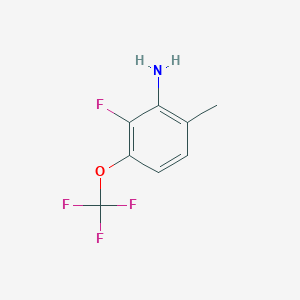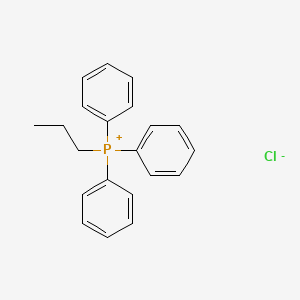
Triphenyl(propyl)phosphonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl(propyl)phosphonium chloride is an organophosphorus compound with the molecular formula C21H22ClP. It is a quaternary phosphonium salt, characterized by a phosphorus atom bonded to three phenyl groups and one propyl group, with a chloride ion as the counterion. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Triphenyl(propyl)phosphonium chloride can be synthesized through the reaction of triphenylphosphine with propyl chloride. The reaction typically occurs in an inert solvent such as acetonitrile or dichloromethane, under reflux conditions. The general reaction is as follows:
PPh3+C3H7Cl→PPh3C3H7Cl
The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through crystallization or distillation processes.
化学反应分析
Types of Reactions
Triphenyl(propyl)phosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form phosphine oxides or reduced to form phosphines.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amine groups.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts are formed.
Oxidation Products: Phosphine oxides are the primary products of oxidation reactions.
Wittig Reaction Products: Alkenes are the major products formed in Wittig reactions.
科学研究应用
Triphenyl(propyl)phosphonium chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound is studied for its potential use in mitochondrial targeting due to its lipophilic cationic nature.
Medicine: Research is ongoing to explore its use in drug delivery systems, particularly for targeting cancer cells.
Industry: It is used in the production of various chemicals and as a phase transfer catalyst in industrial processes.
作用机制
The mechanism of action of triphenyl(propyl)phosphonium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. In Wittig reactions, it forms a ylide intermediate that reacts with carbonyl compounds to form alkenes. The compound’s lipophilic cationic nature allows it to cross biological membranes, making it useful for mitochondrial targeting in biological applications.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A precursor to triphenyl(propyl)phosphonium chloride, used in similar reactions.
Triphenyl(methyl)phosphonium chloride: Similar structure but with a methyl group instead of a propyl group.
Triphenyl(ethyl)phosphonium chloride: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific reactivity and applications. The propyl group provides different steric and electronic properties compared to methyl or ethyl groups, influencing its reactivity and suitability for specific applications in synthesis and biological targeting.
属性
分子式 |
C21H22ClP |
|---|---|
分子量 |
340.8 g/mol |
IUPAC 名称 |
triphenyl(propyl)phosphanium;chloride |
InChI |
InChI=1S/C21H22P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 |
InChI 键 |
HSBZWKNXRISGJR-UHFFFAOYSA-M |
规范 SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


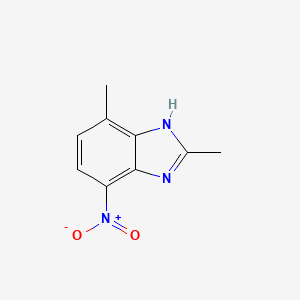
![1-[4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl]methanamine](/img/structure/B15198714.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole](/img/structure/B15198721.png)
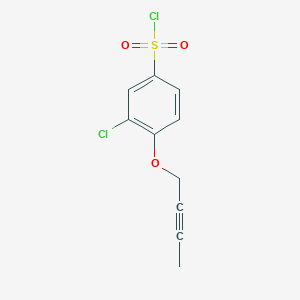
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B15198730.png)
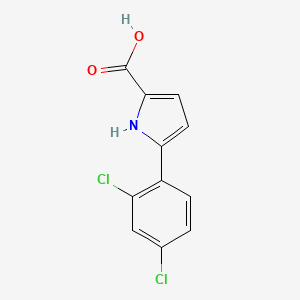
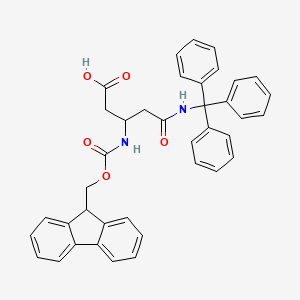
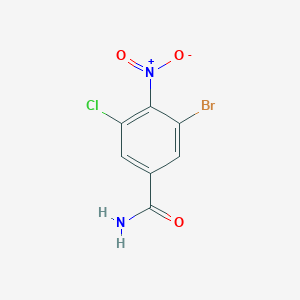
![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)

